Tricaprin

Catalog No.
S545803
CAS No.
621-71-6
M.F
C33H62O6
M. Wt
554.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprin

Substituting generic MCT oils for pure Tricaprin causes unpredictable phase separation and drug expulsion in lipid nanoparticle formulations. Our high-purity Tricaprin (C10) eliminates this variability with its sharp melting point (31.5°C) and defined crystallization behavior. • Ensures reproducible solid lipid nanoparticle (SLN) fabrication and sustained drug release. • Acts as analytical standard for precise triglyceride quantification. • Supplied with full documentation for pharmaceutical and industrial R&D.

CAS Number

621-71-6

Product Name

Tricaprin

IUPAC Name

2,3-di(decanoyloxy)propyl decanoate

Molecular Formula

C33H62O6

Molecular Weight

554.8 g/mol

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3

InChI Key

LADGBHLMCUINGV-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Tricaprin; Caprin; Capric acid triglyceride; Decanoin, tri-; Dynasan 110; Glycerol tricaprate; Glycerol tricaprin; Tridecanoin.

Canonical SMILES

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC

The exact mass of the compound Tricaprin is 554.4546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147475. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Triglycerides - Supplementary Records. It belongs to the ontological category of decanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 1 g, 25 g

Tricaprin, also known as glyceryl tricaprate, is a saturated, medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three C10 (capric acid) fatty acid chains. Unlike common MCT oils, which are variable mixtures of C8 and C10 triglycerides, Tricaprin is a single, pure chemical entity. This defined composition results in distinct physical properties, notably a sharp melting point around 31-35°C, making it a solid at standard room temperature. This characteristic is fundamental to its use in specialized pharmaceutical, cosmetic, and industrial applications where precise thermal behavior and formulation stability are critical.

Research Fit

C10 triglyceride: distinct chain-length profile versus C8 or C12 MCTs
Oral prodrug of decanoic acid: supports MCFA release for metabolic studies
PPAR activation & GLP-1 modulation: reported pathway interaction context

Substituting high-purity Tricaprin (C10) with seemingly similar materials like Tricaprylin (C8), Trilaurin (C12), or blended MCT oils is a primary source of failure in process scale-up and formulation reproducibility. The specific C10 chain length dictates a unique melting point, crystallization behavior (polymorphism), and solvency profile that is not replicated by shorter chains, longer chains, or mixtures. For instance, the transition between crystalline forms (e.g., β' to the most stable β form) is highly dependent on the specific triglyceride, affecting everything from the texture of a cosmetic cream to the stability and drug-release profile of a solid lipid nanoparticle (SLN). Using a generic MCT oil introduces variability that compromises thermal precision and can lead to unpredictable phase separation, drug expulsion from carriers, and batch-to-batch inconsistency.

Why Tricaprin Cannot Be Substituted

Tricaprin (C10-TG)
Lower ketogenic response; supports non-ketotic pathway investigation
Reported AAA model protection not shared by C8-TG
GLP-1-dependent cognitive mechanism distinct from ketosis-driven effects
Generic MCT / Other Chain Lengths
C8-TG induces ~3× higher ketogenesis; may confound ketosis-independent endpoints
Absence of AAA protective signal; model endpoint profile may differ
Cognitive improvement likely ketosis-dependent; GLP-1 pathway may not be engaged

Sharply Defined Melting Point for Thermal Applications

Tricaprin exhibits a distinct and sharp melting point for its stable β-polymorph at approximately 31.5°C. In contrast, the closest common analog, Trilaurin (C12), melts at a significantly higher temperature of 46.5°C. This makes Tricaprin suitable for applications requiring a phase transition near physiological or ambient temperatures, a window where Trilaurin remains a solid and shorter-chain analogs like Tricaprylin (C8) are liquid.

Evidence DimensionMelting Point (β-polymorph)
Target Compound Data31.5 °C (Tricaprin, C10)
Comparator Or Baseline46.5 °C (Trilaurin, C12)
Quantified Difference15 °C lower melting point than Trilaurin
ConditionsStable β-polymorph crystal form.

This specific melting point is critical for designing phase change materials for thermal regulation in electronics, textiles, and buildings, and for temperature-sensitive pharmaceutical formulations.

AAA Prevention vs. C8-TG
Head-to-head
Tricaprin suppressed AAA development and prevented rupture (0% rupture), with diameter regression after formation; C8-TG showed no significant effect.
Hypoperfusion rat model, oral administration
Reported AAA model endpoint differentiation
Model-specific protective signal not recapitulated by C8

Superior Post-Digestion Solubilization Capacity in Drug Delivery

In studies of lipid-based drug delivery systems, Tricaprin demonstrated a higher drug solubilization capacity after in-vitro digestion (lipolysis) compared to Tricaprylin (C8). Although Tricaprylin as a pure excipient can sometimes be a more potent solvent for certain drugs before digestion, Tricaprin's digestion products create a more favorable environment to keep the drug dissolved. This suggests Tricaprin-based formulations may present a lower risk of drug precipitation in the gastrointestinal tract, a critical factor for oral bioavailability.

Evidence DimensionDrug Solubilization Upon Digestion
Target Compound DataTypically higher solubilization
Comparator Or BaselineTricaprylin (C8)
Quantified DifferenceQualitatively superior performance post-lipolysis
ConditionsIn-vitro lipolysis media simulating gastrointestinal digestion.

For developing oral lipid-based formulations, choosing Tricaprin over Tricaprylin can reduce the risk of drug precipitation upon digestion, potentially enhancing bioavailability and therapeutic effect.

Ketogenic Response vs. C8-TG
Head-to-head
~3× lower
C8-TG ≈ 3× more ketogenic than C10-TG
Healthy adults, 20 mL oil dose, 8h metabolic study
Supports isolation of non-ketotic MCT effects
Ketosis magnitude is chain-length specific

Enabling Stable Solid Lipid Nanoparticles (SLNs)

The use of single, pure triglycerides is essential for creating stable solid lipid nanoparticles (SLNs) with high drug entrapment efficiency. Tricaprin is frequently selected as the solid lipid core for SLNs. In one study developing SLNs for bromocriptine, a mixture of Tristearin (a long-chain triglyceride) and Tricaprin resulted in nanoparticles with high entrapment efficiency and a controlled, prolonged drug release over 48 hours. Using a liquid lipid like Tricaprylin or a mixed MCT oil would result in a nanostructured lipid carrier (NLC) or an emulsion, which have different physical stabilities and release kinetics compared to a true solid-core SLN.

Evidence DimensionNanoparticle Matrix State
Target Compound DataSolid crystalline core (enabling SLNs)
Comparator Or BaselineLiquid core (forms nanoemulsions or NLCs with Tricaprylin or mixed MCTs)
Quantified DifferenceQualitative difference in physical state and formulation type
ConditionsNanoparticle formulation at temperatures below Tricaprin's melting point.

Procuring pure Tricaprin is non-negotiable for researchers who specifically require a solid lipid matrix to control drug release, prevent leakage, and ensure the long-term physical stability of their nanoparticle formulation.

Cognitive Mechanism vs. C8-TG
Head-to-head
Tricaprin increased plasma GLP-1, no blood ketone rise; effect blocked by GLP-1 antagonist. C8-TG increased blood ketones significantly.
HFD mouse model, GLP-1 antagonist exendin(9-39)
GLP-1-dependent pathway engagement independent of ketosis
Mechanistic separation allows targeted neuroprotection study design
Cardiac TG Reduction (TGCV model)
Head-to-head
Tricaprin diet reduced myocardial TG accumulation and improved left ventricular function vs. control diet in ATGL-KO mice.
ATGL-knockout mouse model of TGCV
Model-response evidence in genetic cardiomyopathy
Supports bypass of defective LCFA metabolism
Carp Larvae Survival & Growth
Head-to-head
+36% survival, 2.8× weight
Tricaprin: survival 92±7%, weight 42±15 mg; C8-TG: survival 56±12%, weight 15±1 mg
21-day carp larvae trial, 5g/100g MCT diet
Reported nutritional utilization advantage
Species-specific metabolic efficiency context

Formulation of Solid Lipid Nanoparticles (SLNs) for Controlled Drug Release

Tricaprin's defined solid state at physiological temperatures makes it a primary choice for the lipid matrix in SLNs. This is critical for applications requiring sustained drug release and physical stability, where liquid triglycerides like tricaprylin or mixed MCT oils are unsuitable as the core structural component.

Development of Bio-based Phase Change Materials (PCMs) for Passive Thermal Regulation

The sharp, well-defined melting point of Tricaprin around 31.5°C allows for its use as a latent heat storage material in applications requiring temperature stability near ambient or body temperature, such as in smart textiles, building materials, or electronic component cooling. Comparators like Trilaurin (46.5°C) are unsuitable for this temperature range.

High-Payload Oral Formulations for Poorly Soluble Drugs

For active pharmaceutical ingredients that show poor bioavailability, Tricaprin-based lipid formulations can be prioritized. Its ability to form digestion products that maintain high drug solubility reduces the risk of in-vivo precipitation compared to other MCTs like Tricaprylin, making it a strategic choice for challenging oral delivery projects.

High-Purity Standards for Analytical Method Development

As a single, well-characterized molecule, Tricaprin serves as an essential certified reference material and analytical standard for the quantification and identification of triglycerides in complex mixtures like fish oils, food products, and biofuels. Mixed MCT oils lack the purity required for this application.

Application Fit Matrix

Application
Selection Property
Validation Focus
AAA model studies
Reported aneurysm prevention endpoint
Rupture incidence and diameter regression endpoints
GLP-1-dependent cognition research
Ketosis-independent neuroprotection pathway
GLP-1 receptor antagonist blockade confirmation
TGCV model investigation
Cardiac TG metabolism improvement context
Left ventricular function and TG deposit endpoints
Comparative nutrition/aquaculture
Species-specific MCT utilization profile
Survival and growth rate endpoints vs. C8-TG

Physical Description

Solid

XLogP3

12.2

Hydrogen Bond Acceptor Count

6

Exact Mass

554.45463969 Da

Monoisotopic Mass

554.45463969 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O1PB8EU98M

Pharmacology

Tricaprin is an orally available precursor of decanoic acid (DA), a 10-carbon fatty acid and major component of medium chain triglyceride oils, with potential antiandrogen and antihyperglycemic properties. Upon oral administration, tricaprin is hydrolyzed to DA, which binds to and partially activates peroxisome proliferator-activated receptor (PPAR)-gamma, as well as PPAR-alpha and PPAR-beta/delta, without inducing adipogenesis. Additionally, tricaprin may improve insulin sensitivity and decrease androgen production.

Other CAS

621-71-6

Wikipedia

Tricaprin

Use Classification

Cosmetics -> Emollient; Skin conditioning; Solvent

General Manufacturing Information

Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE
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